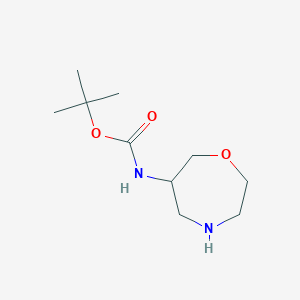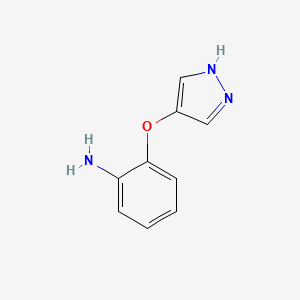
1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
Descripción general
Descripción
1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride, also known as Isopropylphenidate, is a synthetic stimulant drug that is structurally similar to methylphenidate. It was first synthesized in 2012 and has gained popularity in the research community due to its unique properties.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Conjugation Studies
Metabolism of Related Oxadiazole Derivatives : A study on BMS-645737, a compound with a similar oxadiazole moiety, revealed its metabolic pathways involving cytochrome P450-catalyzed oxidation, conjugation reactions, and minor pathways like oxidative dehydrogenation and hydrolytic opening of the oxadiazole ring. This research highlights the complex biotransformation processes these molecules undergo, including conjugation with N-acetylglucosamine, a rare metabolic pathway for heterocyclic aromatic amines (Johnson et al., 2008).
Materials Science and Polymer Chemistry
Polymeric Applications of Oxadiazole Derivatives : Research into polyamides and poly(amide-imide)s containing 1,3,4-oxadiazole rings has demonstrated their potential in creating materials with high thermal stability, film-forming ability, and unique optical properties, including fluorescence in the blue region. These polymers exhibit significant solubility in organic solvents, indicating their versatility in materials science applications (Hamciuc et al., 2015).
Synthesis and Chemical Properties
Synthesis of Oxadiazole Derivatives : A study on the synthesis of a 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound showcases the high-yield polyphosphoric acid condensation route and provides insights into its spectroscopic characterization. This work underlines the methodologies for creating oxadiazole derivatives with specific functional groups, which could be relevant for various scientific and industrial applications (Shimoga et al., 2018).
Potential Applications in Energetic Materials
Energetic Materials with Oxadiazole Moieties : Compounds based on the 1,2,4-oxadiazole backbone, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives, have been synthesized and characterized for use as insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, indicating their suitability for applications requiring high-performance and safe energetic materials (Yu et al., 2017).
Propiedades
IUPAC Name |
N-methyl-1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-5(2)7-9-6(4-8-3)11-10-7;/h5,8H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQWNEQGQXREDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)







